molecular formula C25H20N2O3 B12444467 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide

Cat. No.: B12444467
M. Wt: 396.4 g/mol
InChI Key: OOIKDPHYSQABHK-UHFFFAOYSA-N
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Description

2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE is a complex organic compound that features a naphthalene moiety linked to an acetamido group, which is further connected to a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-naphthalen-1-yloxyacetyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C25H20N2O3/c28-24(17-30-23-16-8-10-18-9-4-5-13-20(18)23)27-22-15-7-6-14-21(22)25(29)26-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28)

InChI Key

OOIKDPHYSQABHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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